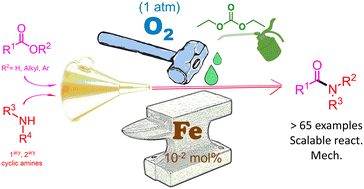Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions†
Catalysis Science & Technology Pub Date: 2024-01-03 DOI: 10.1039/D3CY01429K
Abstract
Amides are ubiquitous in natural and synthetic compounds, and amidation is by far the most prevalent reaction in medicinal chemistry. In addition, atom-economical procedures for the direct amidation of esters or acids with amines are in high demand. Encouraged by the abundance and low toxicity of iron compounds, we envisaged that a new iron-catalyzed protocol for the acylation of amines with both esters and carboxylic acids could be designed if the iron catalyst was combined with dioxygen. Several experiments were carried out in order to define the iron source and to evaluate the effect of molecular oxygen, additives and different reaction media. A number of substrates were then reacted under optimized conditions, and experimental studies (kinetic, radical trapping and electron paramagnetic resonance experiments) were conducted to shed light on the reaction mechanism. As a result, a new use for dioxygen as an inducer of the direct amidation between amines and carboxylic acids or esters has been found. Thus, an earth-abundant first-row metal catalyst (Fe(acac)3) at low loading combined with pivalic acid and molecular oxygen at atmospheric pressure triggers the reaction in a biodegradable greener solvent such as diethyl carbonate. More than 65 high-yielding examples prove the generality of the procedure, which also resulted to be scalable. In addition, insight into the mechanism behind this reaction taking place under oxygenated conditions is provided as well as an explanation for the results obtained in the absence of dioxygen.


Recommended Literature
- [1] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [2] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [3] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [4] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [5] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [6] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [7] One-electron bonds are not “half-bonds”
- [8] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [9] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [10] Bacteriological, physiological, etc.

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 144409-99-4
-
CAS no.: 16284-60-9









